molecular formula C12H23B B8317775 CID 15879360

CID 15879360

Cat. No. B8317775
M. Wt: 178.12 g/mol
InChI Key: XNYOSXARXANYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 15879360 is a useful research compound. Its molecular formula is C12H23B and its molecular weight is 178.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 15879360 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 15879360 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

dicyclohexylborane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYOSXARXANYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCCC1)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23B
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 15879360

Synthesis routes and methods I

Procedure details

A 100 ml, three-necked, round-bottomed flask was sparged with nitrogen and equipped with a 25 ml dropping funnel, a thermometer, a stir bar and a septum. The flask was charged with 13.0 ml (13.0 mmol) BH3.THF adduct and cooled to 0° C. in an ice bath. The dropping funnel was charged with 2.64 ml (26.0 mmol) cyclohexene and 10 ml tetrahydrofuran (THF). The cyclohexene/THF mixture was added dropwise over 35 min. A white solid (dicyclohexylborane) formed. The reaction mixture was stirred for one hour at 0° C. The dropping funnel was then charged with 10.0 g (155.4 mmol) poly(methylvinyl)silazane, [(MeSiHNH)0.8 (MeSiViNH)0.2 ]x, and 10 ml THF and added to the reaction mixture over fifteen minutes. After the polysilazane addition was complete, the reaction mixture was stirred for 45 min at 0° C. and then warmed to room temperature. The white solid disappeared and a clear solution was formed. The THF was removed in vacuo to give an opaque liquid with a viscosity of 402 centipoise (cps). The boron-substituted polysilazane, Polymer I, contained about 1.1 wt % boron bound to the polymer backbone. TGA analysis (10° C./min,25°-950° C.): 47.3 wt %.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
2.64 mL
Type
reactant
Reaction Step Two
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10 mL
Type
solvent
Reaction Step Two
Name
cyclohexene THF
Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dissolve cyclohexene (9.035 g, 0.11 mol) in tetrahydrofuran (3 mL) and cool to -15° C. Slowly add borane (24.1 mL of a 2.3M solution in tetrahydrofuran) and stir at -15° C. for 1 hour to give dicyclohexylborane (55 mmol).
Quantity
9.035 g
Type
reactant
Reaction Step One
Quantity
3 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

To a stirred, ice-cold solution of 1M borane in tetrahydrofuran (10 ml) was added, dropwise, a solution of 2 ml (1.64 g) of cyclohexene in 6 ml of dry tetrahydrofuran. The mixture was allowed to stir at 0°-5° C. for 1.5 hours. Tothe resulting slurry of dicyclohexylborane was added, dropwise a solution of 1.59 g of the allyl ether from Example 18 in 4 ml of tetrahydrofuran. The mixture was stirred at 0°-5° C. for 1 hour and at room temperature for 18 hours at which point 20 ml of 1M methanolic sodium acetate was added dropwise followed by 23.8 ml of 0.4M methanolic iodine. The resulting mixture was stirred at room temperature for 4 hours whereupon 3.1 ml of aqueous sodium thiosulfate was added. The reaction mixture was poured into water worked-up with ether in the usual manner. Chromatography of the crude product (4.4 g) on 100 g of silica gel afforded 1.71 g (76.7%) of racemic-3,4-dihydro-6-(3-iodopropoxy)2,5,7,8-tetramethyl-2H-1-benzopyran-2-acetic acid methyl ester as an oil, eluted with 19:1 and 9:1 hexane-ethyl acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
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2 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

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